molecular formula C13H17N3S B1492782 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098015-29-1

1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1492782
CAS No.: 2098015-29-1
M. Wt: 247.36 g/mol
InChI Key: REYRLPALTLCZTO-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 2098015-29-1) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C13H17N3S and a molecular weight of 247.36 g/mol, features a unique structure combining a pyrazole core substituted with a cyclopropylmethyl group, a thiophene heterocycle, and an N-methylmethanamine side chain . This specific architecture makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for exploring novel therapeutic agents. The compound is readily available for sourcing with a documented purity of 95% or higher . Structural analogs featuring pyrazole and thiophene motifs are frequently investigated in patent literature for a range of biological activities, suggesting this compound's potential utility in developing treatments for metabolic syndromes, inflammatory conditions, and immune cell regulation . As a building block, it enables researchers to study structure-activity relationships and optimize pharmacokinetic properties. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

1-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-14-7-11-9-16(8-10-4-5-10)15-13(11)12-3-2-6-17-12/h2-3,6,9-10,14H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYRLPALTLCZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=CS2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which is known for a variety of biological properties, including anti-inflammatory and neuroprotective effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{S}

This structure features a pyrazole ring, a cyclopropylmethyl group, and a thiophene moiety, which are believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing a broad spectrum of effects. Notably, compounds with similar structures have shown promise in various therapeutic areas:

  • Anti-inflammatory : Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .
  • Neuroprotective : Certain pyrazole compounds have demonstrated protective effects against neurodegenerative disorders by modulating neuroinflammatory pathways .
  • Anticancer : Some studies suggest that pyrazole derivatives may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Detailed Research Findings

Recent studies focusing on the biological activity of related pyrazole compounds provide insights into the potential effects of this compound.

Anti-inflammatory Activity

A series of studies have evaluated the anti-inflammatory properties of pyrazole derivatives. For example, compounds similar to this compound were found to inhibit COX-2 activity effectively, leading to reduced prostaglandin synthesis and subsequent inflammation .

Neuroprotective Effects

Research has indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, compounds that share structural characteristics with our target compound have shown the ability to reduce neuroinflammatory markers in vitro and in vivo models of neurodegeneration .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Case Study 1 : A study involving a structurally similar pyrazole compound demonstrated significant inhibition of COX enzymes in animal models, correlating with decreased inflammation markers and improved clinical outcomes in arthritis models .
  • Case Study 2 : Another investigation into neuroprotective effects showed that specific pyrazole derivatives could enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating Alzheimer's disease .

Data Table: Biological Activities of Pyrazole Compounds

Compound NameActivity TypeMechanism of ActionReference
CelecoxibAnti-inflammatoryCOX-2 inhibition
RimonabantNeuroprotectiveModulation of endocannabinoid system
PhenylbutazoneAnti-inflammatoryInhibition of prostaglandin synthesis

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a drug candidate due to the following characteristics:

  • Antiviral Activity: Preliminary studies suggest that derivatives of pyrazole, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against enteroviruses by inhibiting viral proteases .
  • Enzyme Inhibition: The structural similarity to biologically active molecules allows this compound to interact with various enzymes and receptors, potentially leading to therapeutic applications in treating diseases such as cancer and infections .

Organic Synthesis

In synthetic chemistry, 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine serves as:

  • Building Block: It can be utilized in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals or agrochemicals.
  • Intermediate in Reactions: Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .

Material Science

The compound's distinct properties make it a candidate for applications in material science:

  • Conductive Materials: The thiophene component may contribute to electronic properties, making it useful in designing conductive polymers or organic semiconductors.
  • Fluorescent Dyes: Its structural features can be exploited in the development of fluorescent materials for imaging applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

  • Antiviral Efficacy:
    • Research on pyrazole derivatives showed significant antiviral activity against enterovirus D68. Compounds with cyclopropylmethyl substitutions demonstrated comparable inhibition rates .
  • Enzyme Interaction Studies:
    • Investigations into enzyme binding affinities indicated that modifications on the pyrazole ring could enhance inhibitory effects on specific targets, suggesting that this compound may follow similar trends .
  • Material Development:
    • Studies have explored the use of thiophene-containing compounds in organic electronics, demonstrating their potential as components in solar cells and light-emitting diodes due to their favorable electronic properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrazole derivatives, highlighting substituent variations, molecular weights, and biological activities:

Compound Name & Source Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Properties/Activities
Target Compound 1: Cyclopropylmethyl; 3: Thiophen-2-yl; 4: N-Methylmethanamine 234.34 Not reported in evidence; inferred properties based on substituents.
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine 5: 4-Fluorophenyl; 4: N-Methylmethanamine 205.23 Building block; no explicit activity reported.
7l: 1-[5-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 1: 4-Nitrophenyl; 3: Thiophen-2-yl; 4: Propenone-linked trimethoxyphenyl 505.00 Anticancer activity (IC₅₀ values < 10 µM against MCF-7 and HeLa cells).
3-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea 1: Oxolan-3-yl; 4: Urea group 278.33 No activity reported; urea group may enhance hydrogen bonding.
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine 1: Isopropyl; 3: Unsubstituted; 4: Pyrrol-2-ylmethylamine 248.35 (calculated) Structural analog with potential CNS activity (inferred from pyrrole moiety).

Key Observations:

Substituent Impact on Bioactivity: The thiophen-2-yl group at position 3 (as in 7l and the target compound) is associated with anticancer activity, likely due to enhanced π-interactions with cellular targets .

Cyclopropylmethyl vs. Other Alkyl Groups :

  • The cyclopropylmethyl group in the target compound may offer greater metabolic stability compared to isopropyl () or linear alkyl chains, as cyclopropane rings resist oxidative degradation.

Safety Considerations :

  • A related compound, 1-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (), exhibits acute oral toxicity (Category 4) and skin irritation (Category 2). This suggests that pyrazole derivatives with polar substituents require careful handling.

Preparation Methods

Synthesis of the Cyclopropyl-Substituted Pyrazole Intermediate

The key intermediate, 1-cyclopropyl-1H-pyrazole derivatives, is typically prepared via lithiation and boronation reactions starting from halogenated pyrazoles. A representative method involves:

  • Lithiation of 4-bromo-1-cyclopropylpyrazole : The bromo-pyrazole is treated with n-butyllithium at low temperature (−78 °C) to generate the corresponding pyrazolyl lithium species.
  • Borylation : The lithiated intermediate is then reacted with isopropyl boronate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to afford the pinacol boronate ester of 1-cyclopropyl-1H-pyrazole-4-boronic acid. This step is typically performed by warming the reaction mixture to room temperature over 1 hour after addition of the boronate reagent.
  • Purification : The crude product is purified by silica gel chromatography, yielding the boronate ester as a colorless viscous oil with yields reported around 81–83%.

Suzuki Coupling to Introduce the Thiophen-2-yl Substituent

The thiophene moiety is introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling between the pyrazole boronate ester and a halogenated thiophene derivative:

  • Reaction conditions : The coupling is performed in a mixture of 1,4-dioxane and water under inert atmosphere with a palladium catalyst such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and a base like potassium phosphate.
  • Temperature and time : The reaction is typically heated at 90 °C overnight.
  • Work-up and purification : After cooling, the mixture is extracted with ethyl acetate, dried, and purified by silica gel chromatography to give the coupled product in yields around 65%.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Lithiation and Borylation 4-bromo-1-cyclopropylpyrazole, n-BuLi (−78 °C), isopropyl boronate, THF, room temp 81–83 Produces 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester
2 Suzuki Coupling Pyrazole boronate ester, 2-bromothiophene, Pd(dppf)Cl2, K3PO4, 1,4-dioxane/H2O, 90 °C, overnight ~65 Forms 1-(cyclopropyl)-3-(thiophen-2-yl)-1H-pyrazole derivative
3 Reductive Amination/Nucleophilic Substitution Pyrazole aldehyde or halomethyl intermediate, methylamine, NaBH3CN or NaBH(OAc)3, MeOH or EtOH Variable Introduces N-methylmethanamine side chain; yields depend on substrate and conditions

Research Findings and Optimization Notes

  • Catalyst choice : The use of Pd(dppf)Cl2 as catalyst in Suzuki coupling provides good activity and selectivity for coupling pyrazole boronate esters with thiophene halides.
  • Base and solvent effects : Potassium phosphate in aqueous dioxane offers effective deprotonation and solubility balance for coupling reactions.
  • Temperature control : Low-temperature lithiation is crucial to avoid side reactions and decomposition of sensitive pyrazole intermediates.
  • Purification challenges : The final amine products often require careful chromatographic purification due to their polarity and potential for multiple protonation states.
  • Scalability : The described methods have been successfully scaled from milligram to gram quantities without significant loss in yield or purity.

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step processes, including pyrazole ring formation followed by functionalization. For example, cyclopropylmethyl and thiophen-2-yl groups are introduced via nucleophilic substitution or coupling reactions. Sodium hydride is often used for deprotonation, and solvents like dimethylformamide (DMF) or ethanol are employed for reaction media . Optimization involves adjusting temperature (e.g., 60–80°C for cyclization), reaction time (12–24 hours for complete conversion), and stoichiometric ratios of reagents. Microwave-assisted synthesis (e.g., Kabachnik–Fields reaction) can enhance yield and reduce reaction time .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyrazole ring and verifying cyclopropylmethyl/thiophene attachments. Mass spectrometry (MS) provides molecular weight validation. High-resolution mass spectrometry (HRMS) ensures elemental composition accuracy . Infrared (IR) spectroscopy identifies functional groups like amine (-NH-) and aromatic C-H stretches. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Based on structurally similar compounds, this compound may exhibit acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Use PPE: nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from incompatible materials .

Advanced: How do substituents like cyclopropylmethyl and thiophen-2-yl influence biological activity?

Answer:
The cyclopropylmethyl group enhances steric bulk, potentially improving receptor binding selectivity, while the thiophen-2-yl moiety contributes π-π stacking interactions with aromatic residues in target proteins. Computational docking studies (e.g., AutoDock Vina) can model these interactions. Fluoroethyl analogs show increased lipophilicity (logP), improving blood-brain barrier penetration, suggesting similar strategies for optimizing bioavailability .

Advanced: How can crystallography and SHELX software resolve structural ambiguities?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles, confirming the cyclopropylmethyl orientation and pyrazole-thiophene dihedral angles. Key steps: (1) Data collection at 100 K, (2) Structure solution via dual-space algorithms (SHELXD), and (3) Refinement with anisotropic displacement parameters. Hydrogen bonding networks (e.g., N-H···O) validate intermolecular interactions .

Advanced: How should researchers address contradictions in toxicity data?

Answer:
Discrepancies in acute toxicity classifications (e.g., H302 vs. unreported oral toxicity) require in vivo assays (OECD 423 guidelines) and in vitro cytotoxicity tests (e.g., MTT assay on HepG2 cells). Compare results with structurally analogous compounds (e.g., 1-(3-methoxyphenyl)-pyrazole derivatives) to identify trends. Validate findings using LC-MS/MS for metabolite profiling .

Advanced: What pharmacological assays are suitable for studying its mechanism of action?

Answer:

  • Receptor binding assays : Radioligand displacement (e.g., ³H-labeled ligands for GPCR targets).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
  • Cellular efficacy : cAMP accumulation or calcium flux assays for signaling pathway analysis.
  • In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) .

Advanced: How can environmental impact be assessed for this compound?

Answer:
Perform OECD 301 biodegradability tests (e.g., modified Sturm test) to measure CO₂ evolution. Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict bioaccumulation (log BCF) and ecotoxicity (LC50 for Daphnia magna). Soil mobility is assessed via column leaching experiments .

Advanced: What strategies stabilize this compound under varying pH/temperature conditions?

Answer:
Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours.
  • Thermal stress : Heat at 80°C for 48 hours.
    Monitor degradation via HPLC-MS. Lyophilization improves solid-state stability, while buffered solutions (pH 6–7) minimize hydrolysis .

Advanced: How can computational modeling predict target interactions?

Answer:
Molecular dynamics (MD) simulations (AMBER or GROMACS) model binding kinetics. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Pharmacophore mapping (e.g., PharmaGist) identifies critical interaction motifs (e.g., hydrogen bond acceptors near the pyrazole ring) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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